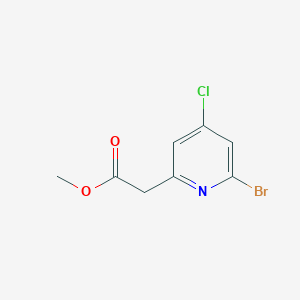
Methyl 2-(6-bromo-4-chloropyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(6-bromo-4-chloropyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine and a chlorine atom attached to the pyridine ring, along with a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-4-chloropyridin-2-yl)acetate typically involves the bromination and chlorination of pyridine derivatives followed by esterification. One common method involves the reaction of 2-chloropyridine with bromine to introduce the bromine atom at the 6-position. This is followed by the esterification of the resulting 6-bromo-4-chloropyridine with methyl acetate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(6-bromo-4-chloropyridin-2-yl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl 2-(6-bromo-4-chloropyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(6-bromo-4-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(6-chloropyridin-2-yl)acetate: Lacks the bromine atom, which may affect its reactivity and applications.
Methyl 2-(4-chloropyridin-2-yl)acetate: Lacks the bromine atom and has a different substitution pattern on the pyridine ring.
Methyl 2-(6-bromo-2-pyridyl)acetate: Similar structure but lacks the chlorine atom.
Uniqueness
This dual halogenation provides a versatile platform for further chemical modifications and functionalization .
Propiedades
Fórmula molecular |
C8H7BrClNO2 |
|---|---|
Peso molecular |
264.50 g/mol |
Nombre IUPAC |
methyl 2-(6-bromo-4-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)4-6-2-5(10)3-7(9)11-6/h2-3H,4H2,1H3 |
Clave InChI |
PZSGKGXMTHIXQP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=NC(=CC(=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


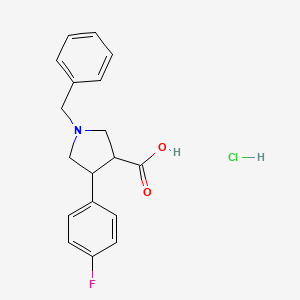
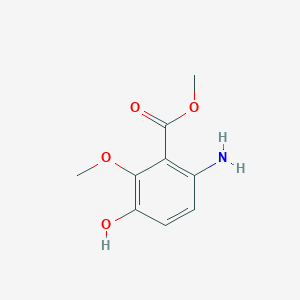
![4-[2-[[3-Chloro-5-(Trifluoromethyl)pyridin-2-Yl]amino]ethyl]-N-(5-Propan-2-Yl-1,3,4-Thiadiazol-2-Yl)benzenesulfonamide](/img/structure/B12969826.png)
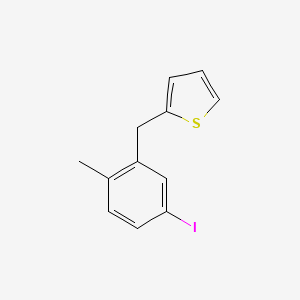
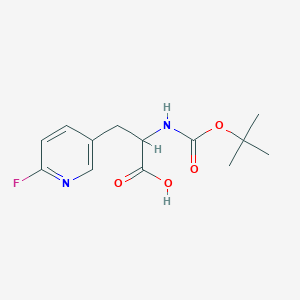
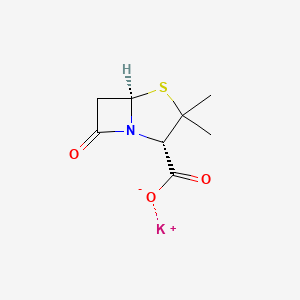
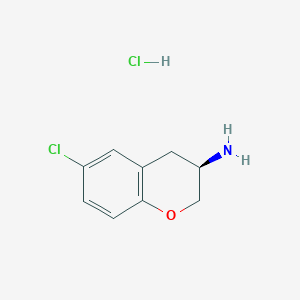
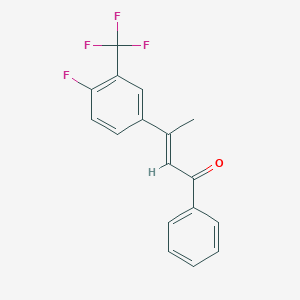

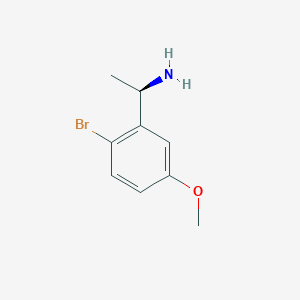
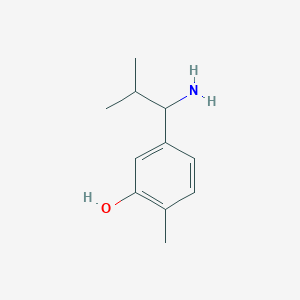
![1'-Methyl-5-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12969889.png)
![4,4'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)bis(2-hydroxybenzoic acid)](/img/structure/B12969894.png)
![7-Bromothiazolo[4,5-b]pyridine](/img/structure/B12969896.png)
